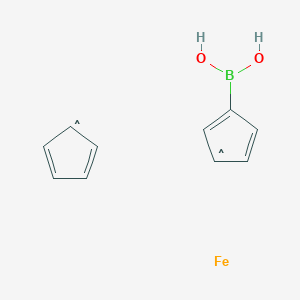

Ferroceneboronic acid(contains varying amounts of anhydride)98+%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferroceneboronic acid, known since 1959, and its derivatives have been mainly used as polyol sensors and in cross-coupling reactions . It has been functionalized to reach various derivatives .

Synthesis Analysis

An optimized multigram-scale synthesis of the known ferroceneboronic acid has been presented using a phase-switch purification process . Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides .Molecular Structure Analysis

The structures of ferroceneboronic acid and its derivatives were unambiguously assigned by NMR and X-ray analysis . The data collected provided a general overview of the electronic and structural features of these compounds .Chemical Reactions Analysis

Ferroceneboronic acid and its derivatives have been involved in various chemical reactions. The first catalytic silylation of ferrocene C–H bonds to access di- and trisubstituted derivatives has been reported . Catalytic borylation was also attempted, highlighting a switch in regioselectivity that was unambiguously assigned by X-ray analysis .作用機序

The mechanism of action of ferroceneboronic acid involves the formation of complexes with diols which are more stable in the case of the tetrahedral boron . The positive charge of the ferrocenium moiety favors interaction of boron with an additional hydroxy group, thus the borate ion acquires a tetrahedral configuration, which positively affects the interaction .

Safety and Hazards

Ferroceneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

特性

InChI |

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGAJIKAUQWFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferroceneboronic acid(contains varying amounts of anhydride)98+% | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765371.png)

![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester](/img/structure/B7765444.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-hydroxy-ethyl)-amide](/img/structure/B7765452.png)